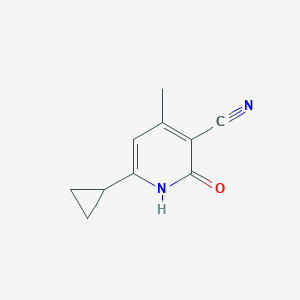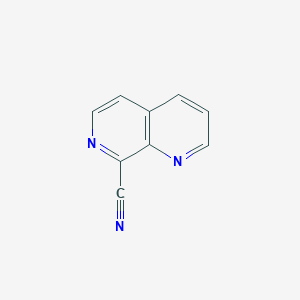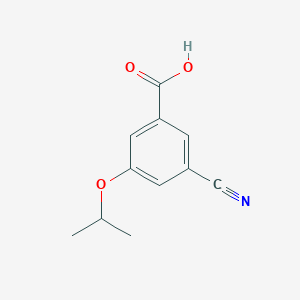
3-Cyano-5-isopropoxybenzoic acid
Übersicht
Beschreibung
3-Cyano-5-isopropoxybenzoic acid is a chemical compound with the molecular formula C11H11NO3 . It is a useful reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles as S1P3-sparing agonists of sphingosine phosphate receptors S1P1 and S1P5 for the treatment of multiple sclerosis .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Scale-up in Organic Chemistry
3-Cyano-5-isopropoxybenzoic acid derivatives are key intermediates in the synthesis of various biologically significant compounds. Their efficient scale-up synthesis, particularly through continuous flow-flash chemistry, has been demonstrated, providing a more convenient approach for producing such derivatives compared to conventional batch processes (Seto et al., 2019).
2. Materials Science and Liquid Crystal Phases
Derivatives of 3-Cyano-5-isopropoxybenzoic acid contribute to the formation of unique liquid crystalline phases. For instance, compounds derived from 3-hydroxybenzoic acid, substituted with a cyano group, exhibit polar partial bilayer biaxial smectic A phases, which are significant in the field of materials science and electronics (Reddy & Sadashiva, 2004).
3. Corrosion Inhibition
3-Cyano-5-isopropoxybenzoic acid analogs, like 3-Hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors for stainless steel, particularly in environmentally-friendly pickling solutions. This application is vital in industries that require corrosion resistance without compromising environmental safety (Narváez et al., 2005).
4. Larvicidal Activities
Certain hydrazones of 3-cyano-5-isopropoxybenzoic acid derivatives have been synthesized and evaluated for their larvicidal activity against mosquitoes like Anopheles arabiensis. This contributes to public health initiatives, particularly in controlling mosquito-borne diseases (N. P et al., 2021).
Eigenschaften
IUPAC Name |
3-cyano-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-5,7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQERPGKPOHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-isopropoxybenzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

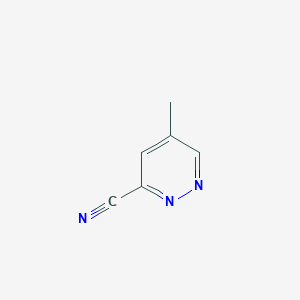
![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)
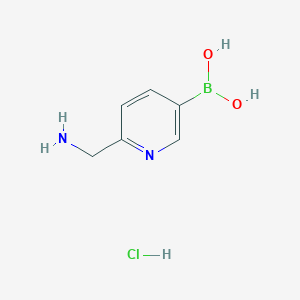
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
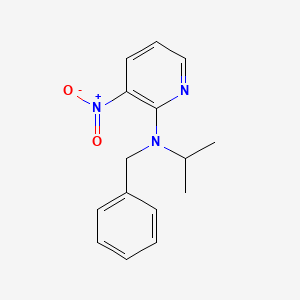
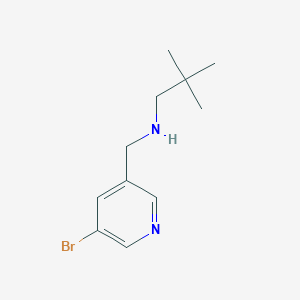
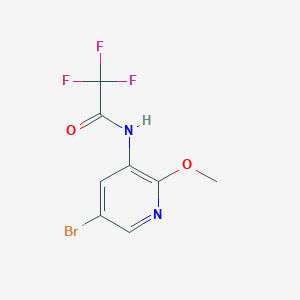
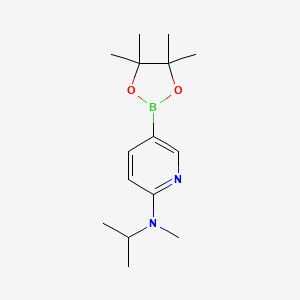
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
